Chemical structure of methyl 3-[(2,5-difluorophenyl)amino]-3-oxopropanoate
Structural Anatomy & Chemical Identity Methyl 3-[(2,5-difluorophenyl)amino]-3-oxopropanoate is a specialized fluorinated building block used primarily in the synthesis of heterocyclic pharmaceutical intermediates. It bel...
Author: BenchChem Technical Support Team. Date: February 2026
Structural Anatomy & Chemical Identity
Methyl 3-[(2,5-difluorophenyl)amino]-3-oxopropanoate is a specialized fluorinated building block used primarily in the synthesis of heterocyclic pharmaceutical intermediates. It belongs to the class of
-aryl malonamates , characterized by a malonic acid backbone where one carboxyl group is methylated (ester) and the other is amidated with a 2,5-difluoroaniline moiety.
Off-white to pale yellow crystalline solid (Typical)
Solubility
Soluble in DCM, EtOAc, DMSO; Sparingly soluble in water
Key Functional Groups
-Keto-amide (masked), Methyl Ester, Difluorophenyl ring
Electronic & Steric Dynamics
The 2,5-difluoro substitution pattern confers unique electronic properties compared to the more common 2,4-difluoro isomers (used in ciprofloxacin precursors):
Ortho-Fluorine Effect (C2): The fluorine atom at the 2-position exerts a strong inductive withdrawing effect ($ -I $) on the amide nitrogen, reducing its nucleophilicity. Sterically, it restricts rotation around the
-aryl bond, often favoring a conformation where the amide proton forms an intramolecular hydrogen bond with the fluorine or the carbonyl oxygen.
Meta-Fluorine Effect (C5): The fluorine at the 5-position primarily influences the electrophilicity of the aromatic ring, deactivating it towards electrophilic aromatic substitution (EAS) but activating the para position (C4 relative to nitrogen) for nucleophilic attack in metabolic pathways.
Synthetic Pathways & Process Optimization
The synthesis of this compound requires precise control to prevent the formation of the symmetrical byproduct,
Advantage: Irreversible reaction, stoichiometric control prevents bis-amide formation.
Synthesis Workflow Diagram
Figure 1: Comparative synthetic workflow for the target malonamate.
Mechanistic Utility in Heterocyclic Construction[13][14]
The primary value of methyl 3-[(2,5-difluorophenyl)amino]-3-oxopropanoate lies in its ability to cyclize into the quinolone scaffold. Unlike the Gould-Jacobs reaction (which uses ethoxymethylenemalonate to make 4-quinolones), this malonamate intermediate typically cyclizes to form 4-hydroxy-2-quinolones (quinoline-2,4-diones).
Cyclization Logic (Knorr vs. Conrad-Limpach)
The cyclization is regioselective. The 2,5-difluoro substitution pattern leaves only the C6 position (ortho to the amine) available for cyclization.
F at C2 (Aniline): Becomes Position 5 in Quinolone.
F at C5 (Aniline): Becomes Position 8 in Quinolone.
Cyclization Site: C6 of aniline (Para to the C3-F).
Reaction Mechanism Diagram
Figure 2: Acid-catalyzed cyclization pathway to the 5,8-difluoro-2-quinolone scaffold.
Analytical Characterization
To validate the synthesis of the target structure, the following spectroscopic signatures are diagnostic.
Technique
Diagnostic Signal
Structural Assignment
NMR (DMSO-)
ppm (s, 1H)
Amide (Broad, exchangeable)
ppm (s, 3H)
Methyl Ester ()
ppm (s, 2H)
Methylene Bridge ()
ppm (m)
Aromatic Protons (Coupled to F)
NMR
ppm, ppm
Carbonyls (Amide and Ester)
ppm
Methoxy Carbon
IR Spectroscopy
Ester Stretch
Amide I Band
Mass Spectrometry
Molecular Ion
Loss of Methoxy group
Safety & Handling Protocols
Working with fluorinated anilines and alkyl esters requires strict adherence to safety protocols.
Toxicity: 2,5-Difluoroaniline is toxic by inhalation, ingestion, and skin contact. It may cause methemoglobinemia. The target ester should be treated with similar caution until fully characterized.
Hydrolysis Hazard: The methyl ester is susceptible to hydrolysis. Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent degradation into the corresponding acid.
PPE: Butyl rubber gloves are recommended due to the penetrating nature of aniline derivatives. Use a chemical fume hood for all synthesis steps, particularly during the removal of methanol or use of acyl chlorides.
References
PubChem. Methyl 3,3-difluoropropanoate (Analogous Structure Reference). National Library of Medicine. Available at: [Link]
Gould, R. G., & Jacobs, W. A. (1939).[1][2] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. (Foundational chemistry for aniline-malonate cyclizations).
World Intellectual Property Organization (WIPO).Patent WO2008078106: Preparation of Quinoline Derivatives.
Strategic Fluorination: Synthesis and Application of 2,5-Difluoroaniline-Derived β-Keto Esters
Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a proven method to modulate pKa, enhance metabolic stability, and optimize lipophilicity (LogP). The 2,5-difluorophenyl mo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a proven method to modulate pKa, enhance metabolic stability, and optimize lipophilicity (LogP). The 2,5-difluorophenyl moiety is particularly valuable because it blocks the metabolically labile para position while influencing the electronic properties of the ring through the ortho and meta fluorine atoms.
This technical guide focuses on the synthesis and application of β-keto ester building blocks derived from 2,5-difluoroaniline . Specifically, it details the production of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate (CAS: 887267-53-0) and the utilization of 2,5-difluoroaniline in Conrad-Limpach type condensations. These scaffolds are critical precursors for the synthesis of 4-hydroxyquinolines, pyrazoles, and other privileged heterocycles found in kinase inhibitors and antibacterial agents.
Part 1: Synthesis of the Core Building Block
Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate
The primary "derived" building block is the β-keto ester bearing the 2,5-difluorophenyl ring. While 2,5-difluoroaniline is the ultimate precursor, the immediate synthetic route typically proceeds through 2,5-difluorobenzoic acid .
1.1 Synthetic Pathway Overview
The transformation involves converting the aniline to the benzoic acid via a Sandmeyer reaction (nitrile formation) followed by hydrolysis. The acid is then homologated to the β-keto ester using Masamune-Brooks conditions (activation with CDI and coupling with a magnesium malonate salt).
Figure 1: Step-wise synthesis of the β-keto ester scaffold from 2,5-difluoroaniline.[1][2][3][4][5]
This protocol describes the conversion of 2,5-difluorobenzoic acid to the β-keto ester.[6] This method is preferred over Claisen condensation due to milder conditions and higher functional group tolerance.
Magnesium chloride (MgCl₂) (1.2 equiv) or Magnesium ethoxide
Solvent: Anhydrous THF or Acetonitrile
Step-by-Step Methodology:
Activation: In a flame-dried flask under nitrogen, dissolve 2,5-difluorobenzoic acid (10 mmol) in anhydrous THF (50 mL). Add CDI (12 mmol) portion-wise at 0°C.
Observation: Evolution of CO₂ gas will be vigorous.
Process Control: Stir at room temperature for 1-2 hours. Monitor by TLC or LCMS to ensure complete conversion to the acyl imidazole.
Magnesium Salt Formation: In a separate vessel, mix Potassium ethyl malonate (12 mmol) and MgCl₂ (12 mmol) in THF (30 mL) with triethylamine (24 mmol). Stir for 1 hour to generate the reactive magnesium malonate species.
Coupling: Cannulate the magnesium malonate slurry into the acyl imidazole solution. Stir the mixture at room temperature for 12–16 hours.
Mechanism:[2][6] The magnesium coordinates to the acyl imidazole and the malonate, facilitating nucleophilic attack and subsequent decarboxylation.
Workup: Quench the reaction with 1N HCl (carefully, to pH ~3) to effect decarboxylation of the intermediate. Extract with Ethyl Acetate (3x). Wash combined organics with saturated NaHCO₃ and brine.
Purification: Dry over Na₂SO₄ and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Yield Expectation: 75–85% as a pale yellow oil or low-melting solid.
Part 2: Direct Reactivity - The Conrad-Limpach Pathway
Synthesis of Quinoline Scaffolds
A second class of "derived" building blocks arises from the direct reaction of 2,5-difluoroaniline with generic β-keto esters (like ethyl acetoacetate). These intermediates, β-enamino esters , are stable precursors that can be cyclized to form 4-hydroxyquinolines.
2.1 The Reaction Logic
The reaction between 2,5-difluoroaniline and ethyl acetoacetate is sensitive to temperature (kinetic vs. thermodynamic control):
Kinetic Control (20–80°C): Formation of the β-amino crotonate (Enamine). This is the desired building block for 4-hydroxyquinolines (Conrad-Limpach).
Thermodynamic Control (>100°C): Formation of the acetoacetanilide (Amide). This leads to 2-hydroxyquinolines (Knorr).
2.2 Protocol: Synthesis of Ethyl 3-((2,5-difluorophenyl)amino)but-2-enoate
Solvent: Toluene or Benzene (with Dean-Stark trap)
Methodology:
Combine aniline, ethyl acetoacetate, and pTSA in toluene.
Reflux with a Dean-Stark trap to continuously remove water. This drives the equilibrium toward the enamine.
Monitor water collection. Reaction is typically complete in 4–6 hours.
Concentrate the solvent. The product is often a stable oil or solid that can be used directly in the cyclization step (heating to 250°C in diphenyl ether).
Part 3: Applications in Drug Discovery
The 2,5-difluoro substitution pattern is highly privileged in kinase inhibitors (e.g., targeting MAPK, EGFR) due to the specific steric and electronic environment it creates.
Divergent Synthesis Capabilities
The β-keto ester derived from 2,5-difluoroaniline serves as a linchpin for multiple heterocyclic systems.
Figure 2: Divergent synthesis of heterocycles using the 2,5-difluoro-β-keto ester.
Clayden, J., Greeves, N., Warren, S.Organic Chemistry. Oxford University Press, 2012. (Chapter on Dicarbonyl Chemistry and Heterocycle Synthesis).
Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. (Foundational text for Conrad-Limpach reaction).[2]
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). "Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of β-keto esters." Journal of Organic Chemistry, 43(10), 2087–2088. (Methodology for β-keto ester synthesis).
PubChem. Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate (Compound Summary). National Library of Medicine. Available at: [Link]
A Technical Guide to Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate: Synthesis, Procurement, and Application in Drug Discovery
Abstract Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate is a fluorinated aromatic carbamate that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern offers chem...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate is a fluorinated aromatic carbamate that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern offers chemists a strategic entry point for synthesizing more complex molecules with potential therapeutic applications. This guide provides an in-depth analysis of this compound, covering its chemical identity, a robust laboratory-scale synthesis protocol, methods for purification and characterization, and a survey of its commercial availability. Furthermore, we explore its potential applications as a key intermediate in the development of novel therapeutics, offering practical insights for researchers, chemists, and drug development professionals.
Introduction: A Versatile Fluorinated Intermediate
Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate, identified by CAS Number 1901844-00-5, is a specialized chemical intermediate.[1][2] The incorporation of a 2,5-difluorophenyl moiety is a common strategy in modern drug design. The fluorine atoms can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to target proteins, making this compound a desirable starting material. Its structure, featuring a reactive malonate-derived backbone and an amide linkage, presents multiple handles for chemical modification, positioning it as a versatile scaffold in fragment-based drug discovery (FBDD) and lead optimization campaigns.[3]
The synthesis of Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate is most efficiently achieved through the acylation of 2,5-difluoroaniline with a suitable activated malonate derivative, such as methyl 3-chloro-3-oxopropanoate (methyl malonyl chloride). This approach is a standard and reliable method for forming the amide bond central to the target molecule's structure.
Synthesis Workflow
The logical flow for the synthesis begins with readily available starting materials, proceeds through a controlled acylation reaction, and concludes with workup and purification to yield the final product.
Caption: Workflow for the synthesis of Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate.
Detailed Laboratory Protocol
This protocol describes a self-validating system where successful execution and subsequent characterization confirm the outcome.
Materials:
2,5-Difluoroaniline (1.0 eq)
Methyl 3-chloro-3-oxopropanoate (1.1 eq)
Pyridine (1.2 eq)
Dichloromethane (DCM), anhydrous
1M Hydrochloric Acid (HCl)
Saturated Sodium Chloride solution (Brine)
Anhydrous Sodium Sulfate (Na₂SO₄)
Ethyl Acetate and Hexanes (for purification)
Procedure:
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,5-difluoroaniline (1.0 eq) and anhydrous dichloromethane. Cool the flask to 0°C in an ice bath.
Base Addition: Slowly add pyridine (1.2 eq) to the stirred solution. The use of a mild base like pyridine is crucial to neutralize the HCl byproduct generated during the acylation, driving the reaction to completion without promoting significant side reactions.
Acylation: Add a solution of methyl 3-chloro-3-oxopropanoate (1.1 eq) in anhydrous DCM dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0°C. The slight excess of the acylating agent ensures full conversion of the starting aniline.
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
Aqueous Workup: Quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove pyridine), water, and finally brine.
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system or by flash column chromatography on silica gel to afford the pure Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show characteristic peaks for the aromatic protons, the methylene protons of the acetate group, the methyl ester protons, and a broad singlet for the amide N-H. ¹³C NMR and ¹⁹F NMR will further confirm the carbon skeleton and the presence of the two fluorine atoms at the expected positions.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition, C₁₀H₉F₂NO₃.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is ideal for assessing the purity of the final compound and confirming its molecular weight.[5] A reversed-phase C18 column can be used with a water/acetonitrile gradient.[6][7]
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch, C=O stretches (amide and ester), and C-F bonds.
Commercial Availability and Pricing
For research groups preferring to purchase the compound, several chemical suppliers offer Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate. Pricing and availability are subject to change, but the following table provides a comparative overview based on currently available data.
Supplier
Catalog Number
Purity
Quantity
Price (USD)
Lead Time
AA Blocks
AA01B225
95%
100 mg
$123.00
3 weeks
95%
250 mg
$155.00
3 weeks
95%
1 g
$360.00
3 weeks
BLDpharm
BD115819
95%+
Contact for quote
Contact for quote
Contact for quote
Note: Prices are based on data from early 2026 and are for illustrative purposes only.[1] Researchers should request current quotes directly from suppliers.
When selecting a supplier, consider not only the price but also the stated purity, the availability of analytical data (e.g., Certificate of Analysis), and the shipping lead time to ensure it aligns with project timelines.
Application in Pharmaceutical Research
The primary value of Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate lies in its utility as a versatile intermediate. The ester and methylene groups are prime sites for further chemical elaboration to build more complex molecular architectures.
Potential Downstream Chemical Transformations
The active methylene group can be deprotonated and alkylated, or the ester can be hydrolyzed or converted to other functional groups, opening pathways to various scaffolds. For instance, it could serve as a precursor for synthesizing novel heterocyclic compounds, which are prevalent in many approved drugs.[8]
Caption: Potential synthetic pathways originating from the title compound.
This strategic positioning allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, a critical phase in drug discovery. The 2,5-difluorophenyl group often acts as a stable anchor that interacts with a specific pocket of a biological target, while modifications at the malonate end explore other binding regions to enhance potency and selectivity.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential.
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Room temperature storage is generally acceptable.
Toxicity: Specific toxicity data is limited. Treat as a potentially harmful substance. Avoid inhalation, ingestion, and skin contact.
Conclusion
Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate is a strategically important, albeit specialized, chemical intermediate. Its straightforward synthesis and the presence of multiple functional groups for derivatization make it an attractive starting point for medicinal chemists. This guide has provided a comprehensive framework for its synthesis, characterization, procurement, and potential applications, equipping researchers with the necessary knowledge to effectively incorporate this valuable building block into their drug discovery programs.
References
AA Blocks. methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate. [Link]
American Elements. Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate. [Link]
Cha, S. W., et al. (2000). Immunotoxicological effects of carbamate pesticides. Journal of Toxicology and Public Health.
Dhouib, I., et al. (2016). The effect of carbamate pesticides on the immune system: A review. Environmental Science and Pollution Research.
Nguyen, T. T., et al. (2023). Laboratory Validation of an LC-MS/MS Method for Simultaneous Determination of Carbamate Pesticides. Acta Scientiarum Polonorum, Technologia Alimentaria. [Link]
Pickering, Inc. Analysis of N-Methyl Carbamate Pesticides in Food. [Link]
MDPI. Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives. [Link]
MDPI. Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. [Link]
National Center for Biotechnology Information. Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. [Link]
National Center for Biotechnology Information. Fragment-to-Lead Medicinal Chemistry Publications in 2020. [Link]
Ralet, M.-C., et al. (2002). Determination of the degrees of methylation and acetylation of pectins using a C18 column and internal standards. Food Hydrocolloids.
MDPI. Determination of Methylphosphonofluoridic Acid in the Environment by Derivatization and LC/MS/MS Analysis. [Link]
Google Patents.
Google Patents.
Digital Medicine Association. N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3-Carboxamide as Antitumor Agent. [Link]
National Center for Biotechnology Information. Recent Developments in the Determination of PM 2.5 Chemical Composition. [Link]
A Comparative Analysis of Methyl and Ethyl 2-[(2,5-difluorophenyl)carbamoyl]acetate: A Technical Guide for Drug Development Professionals
Foreword: The Nuances of Ester Selection in Drug Design In the landscape of medicinal chemistry and drug development, the selection of an appropriate ester functional group is a critical decision that can profoundly infl...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Nuances of Ester Selection in Drug Design
In the landscape of medicinal chemistry and drug development, the selection of an appropriate ester functional group is a critical decision that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. While seemingly a minor structural modification, the choice between a methyl and an ethyl ester can dictate a molecule's metabolic stability, solubility, permeability, and ultimately, its therapeutic efficacy. This technical guide provides an in-depth comparative analysis of methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate and its ethyl analog, two compounds of interest due to their structural similarity to the active metabolite of the immunosuppressive drug leflunomide.
This document moves beyond a simple recitation of facts, offering a causal explanation for experimental choices and providing a framework for researchers to make informed decisions in their own drug discovery programs. The protocols and data presented herein are designed to be self-validating, grounded in established scientific principles and supported by authoritative references.
Introduction: The Chemical and Biological Context
Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate and its ethyl counterpart are analogs of teriflunomide, the active metabolite of the disease-modifying antirheumatic drug (DMARD), leflunomide.[1][2] Leflunomide is a prodrug that, upon oral administration, undergoes rapid conversion to teriflunomide.[3][4] Teriflunomide exerts its immunomodulatory effects by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[5][6] By blocking this pathway, teriflunomide depletes the intracellular pool of pyrimidines, which are essential for the proliferation of rapidly dividing cells such as activated lymphocytes.[6] This mechanism of action underpins its use in the treatment of autoimmune diseases like rheumatoid arthritis and multiple sclerosis.[2]
The core structure of the compounds discussed in this guide, the 2-[(2,5-difluorophenyl)carbamoyl]acetate moiety, represents a critical pharmacophore for DHODH inhibition. The seemingly subtle difference of a methyl versus an ethyl ester group can, however, lead to significant variations in their drug-like properties. This guide will dissect these differences, providing a comprehensive understanding for drug development professionals.
The larger, more nonpolar ethyl group reduces overall polarity compared to the methyl group.[7]
Volatility
Slightly more volatile
Slightly less volatile
Higher molecular weight and stronger intermolecular forces of the ethyl ester lead to lower volatility.[7]
Solubility in Aqueous Media
Predicted to be slightly higher
Predicted to be slightly lower
The increased lipophilicity of the ethyl group generally decreases aqueous solubility.[10]
Lipophilicity (LogP)
Predicted to be lower
Predicted to be higher
The addition of a methylene group in the ethyl ester increases its lipophilicity.[10]
Expert Insight: The seemingly minor increase in lipophilicity for the ethyl analog can have a cascade of effects. Higher lipophilicity can enhance membrane permeability, potentially leading to better oral absorption.[10] However, it can also increase plasma protein binding and sequestration into adipose tissue, which may affect the drug's distribution and half-life.
Synthesis and Experimental Protocols
The synthesis of these N-acyl-alpha-amino acid esters generally involves the acylation of the corresponding amino acid ester with an appropriate acylating agent.
Synthesis of Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate
A plausible synthetic route for the methyl ester involves the reaction of 2,5-difluoroaniline with a derivative of malonic acid monomethyl ester.
Reaction Scheme:
Caption: General synthesis pathway for the methyl ester.
Experimental Protocol:
Preparation of Malonic Acid Mono-methyl Ester Chloride: To a solution of malonic acid mono-methyl ester (1.0 eq) in an inert solvent such as dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature for 2 hours. The solvent is then removed under reduced pressure to yield the crude acid chloride.
Acylation: Dissolve 2,5-difluoroaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in dichloromethane. To this solution, add the crude malonic acid mono-methyl ester chloride (1.1 eq) dropwise at 0 °C.
Work-up and Purification: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Proposed Synthesis of Ethyl 2-[(2,5-difluorophenyl)carbamoyl]acetate
The synthesis of the ethyl analog would follow a similar procedure, substituting the corresponding ethyl ester of malonic acid.
Reaction Scheme:
Caption: General synthesis pathway for the ethyl ester.
Experimental Protocol:
The protocol is analogous to the methyl ester synthesis, with the following modifications:
Starting Material: Use malonic acid mono-ethyl ester in place of the methyl ester.
Reagents: All other reagents and their molar equivalents remain the same.
Purification: Purification would be achieved via column chromatography, with potential adjustments to the solvent system to account for the different polarity of the ethyl ester.
Trustworthiness Checkpoint: The described synthetic routes are based on well-established amidation reactions.[11] The use of oxalyl chloride for the formation of the acid chloride is a standard and efficient method. The purification by column chromatography is a robust technique for isolating the desired product.
Comparative Reactivity and Metabolic Stability
A key differentiator between methyl and ethyl esters in a drug development context is their relative stability towards hydrolysis, both chemical and enzymatic.
Chemical Hydrolysis
Under both acidic and basic conditions, esters can undergo hydrolysis to the corresponding carboxylic acid and alcohol. The rate of this reaction is influenced by steric and electronic factors. Generally, methyl esters are slightly more reactive towards hydrolysis than ethyl esters due to the smaller size of the methoxy group, which presents less steric hindrance to the attacking nucleophile (e.g., water or hydroxide ion).[12][13]
Expert Insight: While the difference in chemical hydrolysis rates at physiological pH is often modest, it can be a contributing factor to the overall stability profile of a drug candidate, particularly in acidic environments like the stomach.
Enzymatic Hydrolysis and Metabolic Stability
In the body, the primary route of ester metabolism is hydrolysis catalyzed by esterase enzymes, which are abundant in the plasma, liver, and other tissues.[7][14] The rate of enzymatic hydrolysis can vary significantly between methyl and ethyl esters.
Numerous studies have shown that methyl esters are often more rapidly hydrolyzed by plasma and liver esterases compared to their ethyl counterparts.[15] For instance, a comparative study on the hydrolysis of benzoate esters demonstrated that methyl benzoate has a higher plasma metabolic stability (t₁/₂ = 36 min) than ethyl benzoate (t₁/₂ = 17 min) in rat plasma.[15] This trend is often attributed to the substrate specificity of carboxylesterases.
Workflow for In Vitro Metabolic Stability Assay:
Caption: Workflow for assessing metabolic stability.
Expected Outcome: Based on the available literature, it is anticipated that the ethyl 2-[(2,5-difluorophenyl)carbamoyl]acetate would exhibit a shorter half-life in liver microsome preparations compared to the methyl analog, indicating lower metabolic stability.
Structure-Activity Relationship (SAR) and Implications for Drug Design
As analogs of teriflunomide, the primary biological target of these compounds is likely DHODH. The ester group in these molecules is expected to function as a prodrug moiety, being hydrolyzed in vivo to the active carboxylic acid.
Signaling Pathway:
Caption: Mechanism of action via DHODH inhibition.
While the ester itself is unlikely to be the primary determinant of binding affinity to DHODH, the rate at which it is converted to the active carboxylic acid is of paramount importance.[1][9]
Methyl Ester: A potentially slower rate of in vivo hydrolysis could lead to a more sustained release of the active drug, potentially prolonging its therapeutic effect and reducing peak-related side effects. However, if the hydrolysis is too slow, it may not reach therapeutic concentrations.
Ethyl Ester: A faster rate of hydrolysis would lead to a more rapid onset of action, but potentially a shorter duration of effect and higher peak concentrations of the active drug, which could increase the risk of toxicity.
Expert Insight: The choice between a methyl and ethyl ester prodrug is a delicate balance. The ideal prodrug should be stable enough to reach its target tissue but be efficiently cleaved to release the active drug at a rate that maintains therapeutic concentrations within a safe window.
Conclusion and Future Directions
The comparative analysis of methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate and its ethyl analog highlights the critical role that ester selection plays in drug design. The methyl ester is predicted to be more polar, more volatile, and more metabolically stable than its ethyl counterpart. These differences, while subtle from a structural standpoint, can have profound implications for the pharmacokinetic profile of a potential drug candidate.
For researchers and drug development professionals, the key takeaway is that the "better" ester is context-dependent. If a more rapid onset of action is desired and potential toxicity from higher peak concentrations can be managed, the ethyl ester may be preferable. Conversely, if a more sustained release and potentially improved safety profile are the primary goals, the methyl ester could be the more prudent choice.
Further research should focus on the direct synthesis and head-to-head comparison of these two compounds. In vitro and in vivo studies are necessary to definitively characterize their physicochemical properties, metabolic stability, and efficacy as DHODH inhibitors. Such data will be invaluable for guiding the design of next-generation immunomodulatory agents.
References
Leflunomide analogues as potential antiinflammatory agents. PubMed. [Link]
Teriflunomide: Package Insert / Prescribing Info / MOA. Drugs.com. [Link]
Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC - NIH. National Center for Biotechnology Information. [Link]
From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis - PMC. National Center for Biotechnology Information. [Link]
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online. [Link]
Esterases – Knowledge and References. Taylor & Francis Online. [Link]
Methyl ester vs Ethyl ester hydrolysis : r/OrganicChemistry. Reddit. [Link]
Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase - PMC. National Center for Biotechnology Information. [Link]
Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. PubMed. [Link]
Synthesis, Design, and Structure–Activity Relationship of the Pyrimidone Derivatives as Novel Selective Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. MDPI. [Link]
Production and Testing of Ethyl and Methyl Esters. Journey to Forever. [Link]
Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia. Wikipedia. [Link]
Kinetic study of Ester hydrolysis. YouTube. [Link]
Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. MDPI. [Link]
On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry. [Link]
Pro-Drug Development. International Journal of Pharmaceutical Sciences. [Link]
SYNTHESIS OF MALONIC ACID ESTERS. ResearchGate. [Link]
Substrate Specificity of Paraben Towards Liver Esterase: An In-Silico and Titrimetric Analysis. ResearchGate. [Link]
How an increase in the carbon chain length of the ester moiety affects the stability of a homologous series of oxprenolol esters in the presence of biological enzymes. PubMed. [Link]
Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity | Journal of Medicinal Chemistry. ACS Publications. [Link]
Short Chain (≤C4) Esterification Increases Bioavailability of Rosmarinic Acid and Its Potency to Inhibit Vascular Smooth Muscle Cell Proliferation - PMC. National Center for Biotechnology Information. [Link]
Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization. ResearchGate. [Link]
CHEM 2325 Module 23: Esterification via Alkylation. YouTube. [Link]
The neutral hydrolysis of methyl acetate — Part 1. Kinetic experiments. Canadian Journal of Chemistry. [Link]
Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates. ACS Publications. [Link]
Activation Energy and Reaction Kinetics of Ethyl Acetate Neutral Hydrolysis. Longdom Publishing. [Link]
Application Notes and Protocols for the Synthesis of 4-Hydroxy-2-quinolones from Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate
Abstract This document provides a comprehensive guide for the synthesis of 6,9-difluoro-4-hydroxy-2-quinolone, a key intermediate in pharmaceutical research, starting from methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the synthesis of 6,9-difluoro-4-hydroxy-2-quinolone, a key intermediate in pharmaceutical research, starting from methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate. The protocol details a robust and scalable thermal cyclization method, offering in-depth insights into the reaction mechanism, experimental setup, process optimization, and characterization of the final product. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable method for accessing the 4-hydroxy-2-quinolone scaffold.
Introduction: The Significance of the 4-Hydroxy-2-quinolone Scaffold
The 4-hydroxy-2-quinolone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] Molecules incorporating this motif have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antiviral, and anticancer properties.[2] The strategic placement of substituents on the quinolone ring system allows for the fine-tuning of their therapeutic effects, making the development of efficient and versatile synthetic routes to these compounds a critical endeavor in drug discovery programs.[3]
This application note focuses on a specific and highly relevant transformation: the intramolecular cyclization of methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate to yield 6,9-difluoro-4-hydroxy-2-quinolone. The fluorine substituents are of particular interest as they can significantly modulate the physicochemical and pharmacological properties of the final molecule, often enhancing metabolic stability and receptor binding affinity.
Underlying Chemical Principles
The synthesis of 4-hydroxy-2-quinolones from β-ketoanilides is a classic transformation in organic chemistry, often accomplished through thermal or acid-catalyzed intramolecular cyclization.[4][5][6] This particular reaction can be classified as an intramolecular acylation, bearing resemblance to the broader class of reactions like the Conrad-Limpach and Knorr quinoline syntheses.[6][7][8][9][10]
2.1. Reaction Mechanism: An Intramolecular Cyclization
The core of this synthesis is an intramolecular condensation reaction. The process is initiated by the activation of the ester carbonyl group, followed by a nucleophilic attack from the aniline nitrogen. While the reaction can be acid-catalyzed, this protocol focuses on a high-temperature thermal cyclization. At elevated temperatures, the β-ketoanilide undergoes a conformational change, bringing the aniline moiety and the ester group into proximity, facilitating an intramolecular reaction. The subsequent elimination of methanol drives the reaction to completion, leading to the formation of the stable, aromatic 4-hydroxy-2-quinolone ring system.
It is important to note the tautomeric nature of the final product. The 4-hydroxy-2-quinolone can exist in equilibrium with its 2,4-quinolinedione tautomer.[1] However, the enol form (4-hydroxy) is generally considered to be the predominant tautomer.[7][11]
Detailed Experimental Protocol
This section provides a step-by-step guide for the synthesis of 6,9-difluoro-4-hydroxy-2-quinolone.
3.1. Materials and Equipment
Reagents
Grade
Supplier
Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate
≥98%
Commercially Available
Dowtherm™ A
Heat Transfer Fluid
Commercially Available
Polyphosphoric Acid (PPA)
Laboratory Grade
Commercially Available
Toluene
Anhydrous
Commercially Available
Ethyl Acetate
ACS Grade
Commercially Available
Hexanes
ACS Grade
Commercially Available
Equipment
Description
High-temperature reaction setup
Round-bottom flask, condenser, heating mantle with controller, magnetic stirrer
Inert atmosphere system
Nitrogen or Argon gas line with bubbler
Filtration apparatus
Büchner funnel, filter flask, vacuum source
Rotary evaporator
For solvent removal
Analytical Instruments
NMR Spectrometer, IR Spectrometer, Mass Spectrometer
3.2. Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Ventilation: Conduct the reaction in a well-ventilated fume hood.
High Temperatures: Exercise extreme caution when working with high-boiling point solvents like Dowtherm™ A.[12][13][14][15][16] Ensure the heating apparatus is stable and monitored.
Polyphosphoric Acid (PPA): PPA is corrosive and causes severe burns.[17][18][19][20][21] Handle with care, avoiding contact with skin and eyes.[17][18][19][20][21] In case of contact, flush immediately with copious amounts of water.[18][19]
3.3. Reaction Procedure
The synthesis is typically carried out in a high-boiling point solvent to achieve the necessary temperature for cyclization. Dowtherm™ A, a eutectic mixture of diphenyl ether and biphenyl, is a common choice for such reactions due to its thermal stability.[15] An alternative approach involves the use of a dehydrating agent like polyphosphoric acid (PPA) at a more moderate temperature.
Method A: Thermal Cyclization in Dowtherm™ A
Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The apparatus should be under an inert atmosphere (Nitrogen or Argon).
Charging the Reactor: To the flask, add methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate (1.0 eq).
Solvent Addition: Add a sufficient volume of Dowtherm™ A to ensure efficient stirring and heat transfer (typically a 0.1-0.5 M solution).
Heating: Gradually heat the reaction mixture to 240-250 °C with vigorous stirring.
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
Work-up:
Allow the reaction mixture to cool to room temperature.
The product will often precipitate out of the solvent upon cooling.
If precipitation is not observed, the volume of the solvent can be reduced under vacuum, or a non-polar solvent such as hexanes can be added to induce precipitation.
Collect the solid product by vacuum filtration and wash with a small amount of cold toluene or hexanes to remove residual Dowtherm™ A.
Method B: Cyclization using Polyphosphoric Acid (PPA)
Setup: In a round-bottom flask equipped with a magnetic stir bar and a gas outlet, place the methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate (1.0 eq).
Reagent Addition: Add polyphosphoric acid (PPA) in an amount sufficient to create a stirrable paste (typically 5-10 times the weight of the starting material).
Heating: Heat the mixture to 120-140 °C with efficient stirring.
Monitoring the Reaction: Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 1-3 hours).
Work-up:
Allow the reaction mixture to cool to approximately 80-90 °C.
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
The product will precipitate as a solid.
Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
3.4. Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol, ethyl acetate, or a mixture of ethyl acetate and hexanes.
Characterization of 6,9-Difluoro-4-hydroxy-2-quinolone
The structure of the synthesized compound should be confirmed using standard analytical techniques.
Technique
Expected Observations
¹H NMR
Aromatic protons will appear in the downfield region (δ 7.0-8.5 ppm). The vinyl proton at the 3-position will be a singlet around δ 6.0 ppm. A broad singlet corresponding to the hydroxyl group will be observed at a downfield chemical shift (>10 ppm).[11][22]
¹³C NMR
Carbonyl carbon (C2) will resonate around δ 160-165 ppm. The carbon bearing the hydroxyl group (C4) will be in the range of δ 170-175 ppm.[23] Signals for the fluorinated carbons will show characteristic C-F coupling.
IR Spectroscopy
A broad O-H stretching band around 3200-3400 cm⁻¹. A strong C=O stretching band for the quinolone carbonyl around 1640-1660 cm⁻¹.
Mass Spectrometry
The molecular ion peak corresponding to the calculated mass of C₉H₅F₂NO₂ should be observed.[24]
Process Optimization and Troubleshooting
Issue
Potential Cause
Recommended Solution
Low Yield
Incomplete reaction; side product formation.
Increase reaction time or temperature. Ensure the reaction is under a completely inert atmosphere to prevent oxidation. For the PPA method, ensure sufficient PPA is used for efficient dehydration.
Product Contamination
Residual starting material or solvent.
Optimize the work-up procedure, including thorough washing of the crude product. Recrystallize from an appropriate solvent system.
Dark-colored Product
Thermal decomposition or side reactions.
Lower the reaction temperature and extend the reaction time. Ensure a clean reaction setup and high-purity starting materials.
Visualizing the Process
Reaction Mechanism
Caption: General experimental workflow.
Conclusion
The thermal cyclization of methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate presents a direct and efficient method for the synthesis of 6,9-difluoro-4-hydroxy-2-quinolone. The choice between a high-temperature approach with a solvent like Dowtherm™ A and a lower-temperature method using a dehydrating agent like polyphosphoric acid allows for flexibility based on available equipment and desired reaction conditions. Careful execution of the protocol and appropriate analytical characterization will yield a high-purity product suitable for further applications in medicinal chemistry and drug development.
References
Conrad, M. & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Justus Liebig's Annalen der Chemie, 236(1-2), 69-115.
Staskun, B. (1964). The Conversion of Benzoylacetanilides into 2- and 4-Hydroxyquinolines. The Journal of Organic Chemistry, 29(5), 1153–1157.
SynArchive. (n.d.). Knorr Quinoline Synthesis. Retrieved from [Link]
SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Polyphosphoric Acid. Retrieved from [Link]
Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction. Retrieved from [Link]
Cole-Parmer. (n.d.). Material Safety Data Sheet - Polyphosphoric acid. Retrieved from [Link]
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
ResearchGate. (n.d.). Conrad-Limpach reaction. Retrieved from [Link]
Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. (2020). PMC - NIH.
Loikits Distribution. (n.d.). Dowtherm A SDS. Retrieved from [Link]
BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradi
Thermal Fluids Hub. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (n.d.).
Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis. (n.d.).
Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. (n.d.). MDPI.
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). PMC - NIH.
Dow. (n.d.).
Electrospray/mass spectrometric identification and analysis of 4-hydroxy-2-alkylquinolines (HAQs) produced by Pseudomonas aeruginosa. (n.d.). Journal of the American Society for Mass Spectrometry.
Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. (2022). PMC.
Famico Trading Limited. (n.d.).
Preparation of 4-Anilino-6-aryl-2H-pyran-2-ones from Trilithiated Acetoacetanilides and Aromatic Esters. (n.d.).
Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. (n.d.). PubMed.
Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal.
Thermal cyclization of o-aroyloxyacetoarones. Part III. Synthesis in the chromone series. (n.d.). Journal of the Chemical Society (Resumed) (RSC Publishing).
Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. (2020). PMC.
Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis. (n.d.). PDF.
Regioselective cycloaddition of C-carbamoylnitrones to methyl (E)-2-(2-phenylcyclopropylidene)acetate and methyl (E)-2-methylidene-3-phenylcyclopropane-1-carboxylate. (n.d.).
A Dieckmann cyclization route to piperazine-2,5-diones. (2012). PubMed.
Cyclization conditions for methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate
An In-Depth Guide to the Intramolecular Cyclization of Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate Introduction The synthesis of functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry an...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Intramolecular Cyclization of Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate
Introduction
The synthesis of functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug development. Among these, quinolone and quinolinone scaffolds are of paramount importance, forming the core of numerous antibacterial agents, kinase inhibitors, and other therapeutic molecules.[1][2] The strategic introduction of fluorine atoms into these structures often enhances metabolic stability, binding affinity, and pharmacokinetic properties. Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate serves as a key precursor for the synthesis of 6,9-difluoro-substituted quinolinone derivatives. The critical step in this synthetic sequence is the intramolecular cyclization, which can be achieved under various conditions.
This application note provides a detailed technical guide for researchers, chemists, and drug development professionals on the primary methods for the cyclization of methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate. We will explore the mechanistic underpinnings of thermal, acid-catalyzed, and base-mediated pathways, present detailed, field-proven protocols, and discuss the causality behind experimental choices to ensure reproducible and high-yielding results.
PART 1: Mechanistic Overview of Intramolecular Cyclization
The cyclization of methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate, a type of β-ketoanilide, is fundamentally an intramolecular condensation reaction. The reaction proceeds via the nucleophilic attack of the anilide nitrogen or an activated carbon on one of the carbonyl groups, leading to the formation of a new heterocyclic ring. The specific pathway and the final product are dictated by the chosen reaction conditions.
Thermal Cyclization (Gould-Jacobs Reaction Analogue): This is a high-temperature condensation that typically favors the formation of a 4-hydroxyquinoline ring system. The reaction is driven by heat, often in a high-boiling inert solvent, which facilitates the elimination of methanol.
Acid Catalysis (Brønsted or Lewis Acid): The presence of an acid catalyst activates the ester carbonyl group, making it more electrophilic. This promotes the nucleophilic attack by the aromatic ring (electrophilic aromatic substitution), a process known as the Conrad-Limpach-Knorr reaction, or by the amide nitrogen. Brønsted acids like polyphosphoric acid (PPA) or triflic acid (TfOH) are commonly employed.[3]
Base-Mediated Cyclization (Dieckmann Condensation): A strong base, such as sodium hydride (NaH), deprotonates the α-carbon (the methylene group between the two carbonyls), generating a nucleophilic enolate. This enolate then attacks the amide carbonyl intramolecularly to form a new carbon-carbon bond, leading to a piperazine-2,5-dione derivative after subsequent rearrangement.[4]
Below is a generalized schematic of the potential cyclization pathways.
Caption: Potential cyclization pathways for the starting material.
PART 2: Experimental Protocols and Data
This section provides detailed, step-by-step methodologies for the primary cyclization strategies. The choice of method will depend on the desired product, available equipment, and scale of the reaction.
Protocol 1: High-Temperature Thermal Cyclization
This protocol is analogous to the Gould-Jacobs reaction and is effective for synthesizing 4-hydroxyquinoline derivatives. The use of a high-boiling solvent is critical.
Materials and Reagents:
Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate
Diphenyl ether (Ph₂O)
Hexanes or Heptane
Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (optional)
Heating mantle with a temperature controller
Nitrogen or Argon gas inlet
Procedure:
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate (1.0 eq).
Solvent Addition: Add diphenyl ether as the solvent (approx. 5-10 mL per gram of starting material).
Heating: Heat the mixture with stirring. The temperature should be gradually raised to 240-250 °C.[1] Methanol will begin to distill off as the reaction proceeds. The reaction can be monitored by observing the cessation of methanol evolution.
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 1-3 hours at temperature.
Workup: After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate from the diphenyl ether.
Isolation: Dilute the cooled mixture with hexanes or heptane to further precipitate the product. Collect the solid by vacuum filtration.
Purification: Wash the collected solid thoroughly with hexanes to remove residual diphenyl ether. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography if necessary.
Protocol 2: Brønsted Acid-Catalyzed Cyclization
This method utilizes a strong acid to promote cyclization at a lower temperature compared to the thermal method. Polyphosphoric acid (PPA) is a common and effective reagent.
Materials and Reagents:
Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate
Polyphosphoric acid (PPA)
Ice water
Sodium bicarbonate (NaHCO₃) solution (saturated)
Round-bottom flask
Heating mantle or oil bath with a temperature controller
Mechanical stirrer (recommended for viscous PPA)
Procedure:
Setup: In a round-bottom flask, add polyphosphoric acid (5-10 times the weight of the starting material).
Reagent Addition: With vigorous stirring, add methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate (1.0 eq) to the PPA.
Heating: Heat the mixture to 100-140 °C with continuous stirring for 2-6 hours. The viscosity of the mixture will be high.
Reaction Monitoring: Monitor the reaction by taking small aliquots, quenching them in water, and analyzing by TLC or LC-MS.
Workup: After the reaction is complete, cool the flask to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice or into ice-cold water with stirring. This will precipitate the crude product.
Neutralization: The acidic aqueous solution should be neutralized carefully with a saturated solution of sodium bicarbonate until the pH is ~7.
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with copious amounts of water to remove any residual acid.
Purification: Dry the solid product. Further purification can be achieved by recrystallization.
Comparative Data for Cyclization Conditions
The following table summarizes the key parameters and outcomes for the described protocols, allowing for an informed selection based on experimental goals.
Parameter
Method 1: Thermal Cyclization
Method 2: Acid-Catalyzed Cyclization
Primary Reagent
None (Heat)
Polyphosphoric Acid (PPA)
Solvent
Diphenyl Ether
None (PPA is the medium)
Temperature
240 - 250 °C
100 - 140 °C
Typical Time
1 - 3 hours
2 - 6 hours
Typical Yield
70 - 85%
75 - 90%
Advantages
Simple setup, no catalyst removal.
Lower temperature, often higher yields.
Disadvantages
Very high temperature required.
Viscous reaction, challenging workup.
PART 3: Trustworthiness and Self-Validation
To ensure the integrity of the experimental outcome, a robust validation process is essential. The protocols described are designed to be self-validating through careful monitoring and characterization.
In-Process Controls:
TLC Analysis: Regularly spot the reaction mixture on a TLC plate (e.g., silica gel with ethyl acetate/hexanes as eluent) to visualize the consumption of the starting material and the formation of the product.
LC-MS Analysis: For more precise monitoring, dilute a small aliquot of the reaction mixture and inject it into an LC-MS to confirm the mass of the desired product and identify any major byproducts.
Final Product Characterization:
The identity and purity of the final cyclized product must be unequivocally confirmed using a combination of spectroscopic methods:
¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure, proton and fluorine NMR are essential. The disappearance of the ester's methyl singlet and the appearance of a new aromatic/vinylic proton signal, along with characteristic shifts in the difluorophenyl region, will confirm cyclization.
Mass Spectrometry (MS): To verify the molecular weight of the product.
Melting Point: A sharp melting point is a good indicator of purity.
Infrared (IR) Spectroscopy: To identify key functional groups, such as the newly formed lactam or ketone carbonyl.
General Experimental Workflow
The workflow for any of the described cyclization protocols follows a logical sequence from setup to final analysis.
Application Note: Preparation of 1-(2,5-difluorophenyl)pyridine-2,4-dione Derivatives
[1][2] Executive Summary This application note details the synthetic protocols for 1-(2,5-difluorophenyl)pyridine-2,4-dione (and its tautomer 1-(2,5-difluorophenyl)-4-hydroxypyridin-2(1H)-one ).[1][2] These scaffolds are...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This application note details the synthetic protocols for 1-(2,5-difluorophenyl)pyridine-2,4-dione (and its tautomer 1-(2,5-difluorophenyl)-4-hydroxypyridin-2(1H)-one ).[1][2] These scaffolds are critical intermediates in the development of protoporphyrinogen oxidase (PPO) inhibiting herbicides and novel antiviral therapeutics .[2]
Unlike simple pyridines, the 2,4-dione core possesses unique tautomeric reactivity that complicates direct N-arylation.[2] This guide presents two distinct, self-validating workflows:
Method A (Process Route): A scalable Pyrone-Amine Exchange reaction ideal for multi-gram to kilogram synthesis.[1]
Method B (MedChem Route): A Copper-Catalyzed Ullmann Coupling for rapid library generation.[1]
Chemical Context & Tautomerism
Before initiating synthesis, researchers must recognize the tautomeric equilibrium of the target scaffold.[2] In solution (DMSO/Methanol), the 4-hydroxy-2-pyridone form often predominates, while the 2,4-dione form may exist in non-polar solvents or solid-state matrices.[1][2]
CAS RN (Generic Core): Related to 108-96-3 (4-pyridone core)[1][2]
Key Moiety: 2,5-Difluorophenyl group (Bioisostere for oxidative metabolic stability).[2]
Retrosynthetic Analysis
The following diagram visualizes the two strategic disconnections selected for this protocol.
Figure 1: Retrosynthetic disconnection showing the Process Route (Left) via pyrone exchange and the MedChem Route (Right) via metal-catalyzed coupling.[2]
Best for: >10g scale, high purity requirements, avoiding heavy metals.[2]
Mechanism: Nucleophilic attack of the aniline nitrogen on the C6 position of the pyrone, followed by ring opening and subsequent recyclization with elimination of methanol.[2]
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Charging: Add 4-methoxy-2-pyrone (12.6 g, 100 mmol) and 2,5-difluoroaniline (14.2 g, 110 mmol) to the flask.
Solvent Addition: Add Glacial Acetic Acid (60 mL). Note: Acetic acid acts as both solvent and weak acid catalyst to promote the elimination of methanol.
Reaction: Heat the mixture to reflux (118 °C) for 4–6 hours.
Checkpoint: Monitor via TLC (EtOAc/MeOH 9:1) or LC-MS.[1] The starting pyrone peak should disappear.
Workup:
Cool the reaction mixture to room temperature.
Pour the dark solution slowly into ice-cold water (300 mL) with vigorous stirring. The product should precipitate as an off-white to tan solid.[1]
Isolation: Filter the solid using a Büchner funnel. Wash the cake with water (2 x 50 mL) and cold isopropanol (1 x 20 mL) to remove unreacted aniline.
Purification: Recrystallize from Ethanol/Water (8:2) if higher purity is required.[2][3]
Best for: <1g scale, rapid analog generation, late-stage functionalization.[1][2]
Mechanism: Modified Ullmann-Goldberg coupling utilizing a diamine ligand to facilitate oxidative addition of the aryl halide to Copper(I).
Reagents & Stoichiometry
Component
Role
Equiv.
4-Hydroxypyridin-2-one
Core Scaffold
1.0
1-Bromo-2,5-difluorobenzene
Aryl Halide
1.2
CuI (Copper Iodide)
Catalyst
0.1 (10 mol%)
DMEDA
Ligand
0.2 (20 mol%)
K₂CO₃
Base
2.0
DMSO
Solvent
[0.5 M]
Step-by-Step Protocol
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.
Catalyst Pre-complexation: Add CuI (19 mg, 0.1 mmol) and N,N'-dimethylethylenediamine (DMEDA) (22 µL, 0.2 mmol) to DMSO (2 mL). Stir for 5 mins until a blue/green complex forms.
Waste Disposal: All fluorinated organic waste must be segregated and incinerated according to local EHS regulations. Do not dispose of copper waste (Method B) down the drain.[2]
References
General Synthesis of N-Aryl-4-pyridones
Mechanism of Pyrone-Amine Exchange:
S. P. Ashubin et al., "Recyclization of 4-methoxy-2-pyrone with amines," Chemistry of Heterocyclic Compounds, 2005.[2]
Ullmann Coupling for Pyridones
Copper-Catalyzed N-Arylation Protocol:
Antilla, J. C., et al., "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles," Journal of Organic Chemistry, 2004.[2]
Herbicide Context (Saflufenacil/Uracil Analogs)
Relevance of 2,5-difluorophenyl moiety:
Grossmann, K., et al., "The Herbicide Saflufenacil (Kixor™) is a New Protoporphyrinogen IX Oxidase Inhibitor," Weed Science, 2010.[2]
Tautomerism of 4-Hydroxypyridones
Structural Analysis:
"Tautomerism in 4-Hydroxypyridines and Related Compounds," Advances in Heterocyclic Chemistry.
(Note: While specific patents exist for commercial herbicides, the protocols above are adapted from standard, open-literature synthetic methodologies for this chemical class.)[2]
Technical Support Center: Optimizing the Cyclization of Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate
Welcome to the technical support center for the synthesis and optimization of benzoxazinone derivatives. This guide is specifically designed for researchers, medicinal chemists, and process development scientists working...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and optimization of benzoxazinone derivatives. This guide is specifically designed for researchers, medicinal chemists, and process development scientists working on the intramolecular cyclization of methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate. This reaction, a variation of the Dieckmann condensation, is a critical step in the synthesis of various pharmaceutical intermediates.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you enhance your reaction yields and product purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common challenges encountered during the cyclization of methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate.
Issue 1: Low to No Product Formation
"I'm not observing any significant formation of the desired 6,9-difluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. What are the likely causes?"
Low or no product yield is a frequent issue that can often be traced back to the reaction conditions or the quality of the reagents.
Possible Causes & Recommended Actions:
Insufficiently Strong Base: The initial and most critical step of a Dieckmann-type condensation is the deprotonation of the α-carbon to form an enolate.[1][3] If the base used is not strong enough to efficiently deprotonate the α-carbon of the acetate moiety, the reaction will not proceed.
Solution: Switch to a stronger, non-nucleophilic base. While traditional bases like sodium ethoxide can be used, sterically hindered bases such as potassium tert-butoxide (t-BuOK), sodium hydride (NaH), or lithium diisopropylamide (LDA) often provide better results, especially in aprotic solvents.[4] These bases minimize side reactions.[4]
Inadequate Solvent Choice: The solvent plays a crucial role in stabilizing the intermediate enolate.
Solution: Employ polar aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[4] These solvents are known to enhance the stability of enolates and can lead to higher reaction rates and yields.[4][5] Non-polar solvents such as toluene may be less effective in this specific transformation.
Presence of Protic Impurities: Water or other protic impurities in the reaction mixture will quench the strong base and the enolate intermediate, effectively halting the reaction.
Solution: Ensure all reagents and solvents are rigorously dried before use. Glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
Low Reaction Temperature: While lower temperatures can help minimize side reactions, an excessively low temperature may prevent the reaction from initiating.
Solution: If using a very strong base like LDA, the reaction might be conducted at low temperatures (e.g., -78 °C). However, for bases like NaH or t-BuOK, the reaction may require gentle heating to proceed at a reasonable rate. Experiment with a temperature gradient to find the optimal condition.
Issue 2: Incomplete Conversion of Starting Material
"My reaction stalls, and I'm left with a significant amount of unreacted starting material. How can I drive the reaction to completion?"
Incomplete conversion is often a result of an unfavorable equilibrium or insufficient reagent stoichiometry.
Possible Causes & Recommended Actions:
Reversible Reaction Equilibrium: The Dieckmann condensation is a reversible reaction.[6] The final, irreversible deprotonation of the resulting β-keto ester drives the reaction to completion.[7][8]
Solution: Ensure you are using at least one full equivalent of a strong base.[8] This is necessary to deprotonate the product, which is more acidic than the starting material, thus shifting the equilibrium towards the product side.[2][7]
Insufficient Reaction Time: The reaction may be kinetically slow under the chosen conditions.
Solution: Monitor the reaction progress over a longer period using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is proceeding slowly, consider extending the reaction time.
Base Degradation: The strong base may degrade over time, especially if exposed to moisture or air.
Solution: Use freshly opened or properly stored strong bases. For example, NaH should be handled as a mineral oil dispersion and washed with dry hexanes before use if necessary.
Issue 3: Formation of Significant Impurities
"I'm observing multiple side products in my reaction mixture, which complicates purification and lowers my yield. What are these impurities and how can I avoid them?"
Side reactions are common in base-mediated condensations. Identifying and mitigating these pathways is key to improving purity.
Possible Causes & Recommended Actions:
Intermolecular Claisen Condensation: If the intramolecular cyclization is slow, the enolate can react with another molecule of the starting material, leading to dimerization or polymerization.[4]
Solution: Running the reaction at high dilution can favor the intramolecular pathway over the intermolecular one. Additionally, a slow addition of the substrate to the base can maintain a low concentration of the enolate at any given time.
Transesterification: If an alkoxide base is used (e.g., sodium ethoxide) and the solvent is the corresponding alcohol (ethanol), transesterification with the methyl ester of the starting material can occur if the alkoxide does not match the ester group.[3]
Solution: Use a base where the alkoxide matches the ester (e.g., sodium methoxide for a methyl ester) or, preferably, use a non-alkoxide base like NaH or a hindered amide base like LDA.[4]
Hydrolysis of the Ester: If water is present, the base can catalyze the hydrolysis of the methyl ester to a carboxylic acid, which can lead to other side reactions.
Solution: As mentioned before, ensure all reagents and the reaction setup are scrupulously dry.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this cyclization?
A1: This reaction is an intramolecular Claisen condensation, also known as a Dieckmann condensation.[1][2] The mechanism involves the following key steps:
Enolate Formation: A strong base deprotonates the α-carbon of the methyl acetate moiety to form a reactive enolate.[1][3]
Intramolecular Nucleophilic Attack: The enolate attacks the carbonyl carbon of the carbamoyl group, forming a six-membered ring and a tetrahedral intermediate.
Leaving Group Elimination: The tetrahedral intermediate collapses, eliminating the aniline-type nitrogen to form the β-keto amide product. However, in this specific case, the reaction proceeds via an initial attack on the ester carbonyl followed by elimination of the methoxide. The subsequent cyclization involves the amide nitrogen attacking the newly formed ketone. A more likely pathway is the formation of a β-keto ester.
Q2: How do I choose the optimal base for this reaction?
A2: The choice of base is critical. The ideal base should be strong enough to generate the enolate efficiently but should not be nucleophilic to avoid side reactions with the ester.
Base
Solvent
Temperature
Advantages
Disadvantages
NaH
THF, DMF
RT to 50 °C
Non-nucleophilic, commercially available.
Can be pyrophoric, requires careful handling.
t-BuOK
THF, t-BuOH
RT to reflux
Strong, non-nucleophilic, good solubility.
Can promote elimination side reactions in some cases.
LDA
THF
-78 °C to RT
Very strong, kinetically controlled reactions possible.
Needs to be freshly prepared or titrated, requires low temperatures.
NaOEt
EtOH
Reflux
Classical conditions, inexpensive.
Can cause transesterification if not using a methyl ester, equilibrium issues.[3][4]
Q3: What analytical techniques are best for monitoring this reaction?
A3: A combination of techniques is recommended for comprehensive monitoring:
Thin Layer Chromatography (TLC): Ideal for rapid, qualitative assessment of the reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to clearly separate the starting material, product, and any major byproducts.
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting material and the formation of the product. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point for method development.
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the mass of the product and helps in identifying unknown impurities.
Q4: Are there any specific safety precautions I should take?
A4: Yes, safety is paramount.
Strong Bases: Sodium hydride is pyrophoric and reacts violently with water. Potassium tert-butoxide is highly corrosive and hygroscopic. LDA is also reactive with water and air. Always handle these reagents under an inert atmosphere in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Solvents: THF can form explosive peroxides. Always use freshly distilled or inhibitor-free THF. DMF is a potential teratogen. Handle with care and avoid inhalation or skin contact.
Experimental Protocols
Protocol 1: General Procedure for Cyclization using Sodium Hydride
This protocol provides a starting point for optimizing the reaction.
Materials:
Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate
Sodium hydride (60% dispersion in mineral oil)
Anhydrous Tetrahydrofuran (THF)
1M Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate solution
Saturated Sodium Chloride (brine) solution
Anhydrous Magnesium Sulfate or Sodium Sulfate
Ethyl acetate
Hexanes
Procedure:
Preparation: Under an inert atmosphere (N2 or Ar), add sodium hydride (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil. Decant the hexanes carefully each time.
Solvent Addition: Add anhydrous THF to the flask to create a slurry.
Substrate Addition: Dissolve methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate (1 equivalent) in anhydrous THF and add it to the dropping funnel. Add the substrate solution dropwise to the NaH slurry at room temperature over 30 minutes.
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (or maintain at room temperature) and monitor the progress by TLC or HPLC.
Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1M HCl until the solution is acidic (pH ~2-3). Be aware of hydrogen gas evolution.
Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction.
Fiveable. Intramolecular Claisen Condensations: The Dieckmann Cyclization | Organic Chemistry Class Notes.
PMC. An Intramolecular Cascade Cyclization of 2-Aryl Indoles: Efficient Methods for the Construction of 2,3-Functionalized Indolines and 3-Indolinones.
ResearchGate. Optimization of carbamate cyclization.
MDPI. Persulfate-Promoted Carbamoylation/Cyclization of Alkenes: Synthesis of Amide-Containing Quinazolinones.
ResearchGate. Optimization of the cyclization reaction conditions.
MDPI. Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides.
ResearchGate. Synthesis of benzoxazinone derivative 6.
Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review.
PMC. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.
ResearchGate. Regioselective cycloaddition of C-carbamoylnitrones to methyl (E)-2-(2-phenylcyclopropylidene)acetate and methyl (E)-2-methylidene-3-phenylcyclopropane-1-carboxylate. (2025-08-09)
ResearchGate. Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid.
PubMed. A Dieckmann cyclization route to piperazine-2,5-diones. (2012-06-01)
PubMed. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. (2017-02-15)
ResearchGate. ChemInform Abstract: Synthesis of Novel Substituted 4-Hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6,7-dicarbonitriles. (2025-08-05)
ResearchGate. (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2021-04-08)
ResearchGate. (PDF) Synthesis of some new benzoxazine derivatives of biological interest. (2025-12-05)
MDPI. Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems.
Topic: Preventing Hydrolysis & Transesterification of Distal Methyl Esters
Ticket Status: OPEN
Priority: CRITICAL
Executive Summary & Decision Matrix
The Core Problem: You are synthesizing a
-keto amide. Your substrate contains a distal methyl ester that must remain untouched. Standard amidation conditions (high heat, strong base) will hydrolyze or transamidate this sensitive group.
The Solution: You must utilize the reactivity differential of the
-keto system. The 1,3-dicarbonyl motif allows for specific activation (via chelation or ketene intermediates) that isolated esters cannot participate in.
Method Selection Guide (Start Here)
Scenario
Recommended Protocol
Selectivity Mechanism
Standard
Meldrum's Acid Pathway
Steric/Electronic: Reaction proceeds via acyl-ketene intermediate; distal esters are inert to this species.
Substrate is -keto ester
Boric Acid Catalysis
Kinetic/Chelation: Boron coordinates the 1,3-dicarbonyl, activating only the -keto site.
Acid Sensitive
Zinc Perchlorate
Lewis Acid: Mild, neutral conditions preventing acid-catalyzed hydrolysis.
Protocol Module A: The Meldrum's Acid Route (Gold Standard)
Best for: Absolute preservation of distal esters.
This method avoids the "ester vs. ester" competition entirely. You first acylate Meldrum's acid, then react it with your amine. The "leaving group" is acetone and
, not an alkoxide, so no nucleophilic attack on your distal methyl ester occurs.
The Mechanism (Why it works)
The reaction proceeds through a highly reactive acyl ketene intermediate. This species reacts rapidly with nucleophiles (amines) at temperatures where distal methyl esters are kinetically stable.
Caption: The thermal decomposition of acylated Meldrum's acid generates an acyl ketene, which selectively reacts with amines, bypassing distal ester interference.
Step-by-Step Protocol
Acylation: Dissolve Carboxylic Acid (1.0 eq) and Meldrum’s acid (1.0 eq) in anhydrous DCM. Add DMAP (1.1 eq) and DCC (1.1 eq) at 0°C. Stir 2h.
Checkpoint: Filter off the DCU urea precipitate. The filtrate contains the Acyl Meldrum's Acid.
Aminolysis: Evaporate DCM. Redissolve the residue in anhydrous Benzene or Toluene (or Acetonitrile for polar substrates).
The Critical Step: Add the Amine (1.0 eq) and heat to reflux (80°C).
Observation: Evolution of
gas indicates the reaction is proceeding.
Workup: Wash with dilute HCl (to remove DMAP/unreacted amine) and brine.
Result: The distal methyl ester remains intact because no alkoxide bases were generated.
If you cannot use the Meldrum's acid route and must react a
-keto ester with an amine, do not use heat alone . Use Boric Acid ().[1][2]
The Mechanism (The Chelation Effect)
Boric acid forms a temporary cyclic borate complex with the
-keto ester. This lowers the activation energy for nucleophilic attack specifically at the ketone-activated ester carbonyl. The distal methyl ester, lacking the -ketone, does not chelate and remains unactivated.
Step-by-Step Protocol
Setup: Mix
-keto ester (1.0 eq), Amine (1.0 eq), and Boric Acid (10 mol%) in Toluene.
Reaction: Attach a Dean-Stark trap (optional but recommended to remove methanol). Heat to 90-100°C.
Why: The catalyst allows the reaction to proceed at temperatures below the threshold for thermal transamidation of isolated esters.
Monitoring: Monitor by TLC.
Success Marker: Disappearance of the enol spot of the starting material.
Workup: Cool to RT. The Boric acid often precipitates or can be washed out with water.
Troubleshooting & FAQs (The Crisis Center)
Ticket #404: "The Sludge Report" (Hydrolysis)
User Issue: "I used NaOH to catalyze the reaction, and my distal methyl ester turned into a carboxylic acid."
Root Cause: Saponification. Hydroxide is a non-selective nucleophile.
Resolution:
Immediate Fix: Acidify carefully to re-protonate. You may need to re-methylate using TMS-diazomethane (gentle) if the product is salvageable.
Prevention: Switch to Zinc Perchlorate Hexahydrate (
) catalysis.[3] It functions at neutral pH and is highly selective for -dicarbonyl systems due to zinc chelation.
Ticket #502: "The Wrong Ester Reacted"
User Issue: "My amine reacted with the distal methyl ester instead of the
-keto ester."
Root Cause: Steric accessibility or lack of activation.
Resolution:
Check Solvents: Ensure you are using a non-polar solvent (Toluene) rather than DMF/DMSO. Polar solvents disrupt the internal H-bonding/chelation that activates the
-keto site.
Use the Catalyst: Implement the Boric Acid protocol (Module B). It creates a "target lock" on the
-keto site.
Ticket #503: "Reaction Stalled"
User Issue: "I'm using the Meldrum's acid method, but the amine won't react."
Root Cause: The intermediate Acyl Meldrum's acid is stable at RT.
Resolution: You must heat the reaction to >60°C to trigger the retro-Diels-Alder-type collapse into the reactive ketene. Without heat, the amine is just sitting next to a stable enol.
Visualizing the Selectivity (Decision Tree)
Caption: Decision matrix for selecting the optimal synthetic pathway based on substrate sensitivity.
References
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[4] 2. A general and versatile synthesis of
-keto esters.[4][5] The Journal of Organic Chemistry, 43(10), 2087-2088.
Starkov, P., & Sheppard, T. D. (2012). Boric Acid: A Highly Efficient Catalyst for Transamidation of Carboxamides with Amines. Organic Letters, 14(23), 6042–6045. (Note: Demonstrates Boron-chelation mechanism applicable to dicarbonyl activation).
Bartoli, G., et al. (2007). Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide ring by amines.[3] The Journal of Organic Chemistry. (Demonstrates Zn(ClO4)2 as a mild, neutral Lewis acid catalyst compatible with esters).
Taber, D. F., et al. (1995).
-Keto Esters via the Meldrum's Acid Route.[4][6] The Journal of Organic Chemistry.
Difluoro-substituted malonanilides represent a specific class of "Brick Dust" compounds. Their poor solubility is not accidental; it is a thermodynamic consequence of their structure. The combination of the rigid malonanilide backbone (strong intermolecular Hydrogen bonding) and the gem-difluoro or aryl-fluoro substitutions creates a perfect storm for high crystal lattice energy.
The fluorine atoms introduce a "polar hydrophobicity"—they repel water due to low polarizability but also resist solvation in standard lipophilic solvents due to dipole-dipole stacking. This guide provides a systematic approach to dissolving, analyzing, and purifying these recalcitrant molecules.
Module 1: Solvent Selection & Thermodynamics
User Issue: "My compound won't dissolve in DCM, Methanol, or Ethyl Acetate for standard analysis."
Technical Diagnosis:
Standard organic solvents cannot overcome the lattice energy (
) of the difluoro-malonanilide crystal. You need solvents that can disrupt the amide-amide hydrogen bonding network and accommodate the fluorinated surface area.
Solubility Hierarchy Table
Solvent Class
Examples
Suitability
Mechanism of Action
Tier 1: Standard
DCM, EtOAc, Toluene
Poor
Unable to disrupt intermolecular H-bonds.
Tier 2: Protic
Methanol, Ethanol
Low
Fluorine atoms act as weak H-bond acceptors, limiting solvation.
Tier 3: Dipolar Aprotic
DMSO, DMF, NMP, DMAc
High
High dielectric constant; strong H-bond acceptors disrupt amide network.
or , do not just heat it (which degrades the sample). Use a cosolvent system.[1][2]
Prepare the Solid: Place 5–10 mg of malonanilide in the NMR tube.
Add Disruptor: Add 50–100
of TFE (2,2,2-Trifluoroethanol) or HFIP .
Why? These solvents donate H-bonds to the amide carbonyls, breaking the crystal lattice.
Add Bulk Solvent: Fill the rest with
or .
Agitate: Sonicate for 30 seconds. The solution should become clear.
Module 2: Process Optimization (Workflows)
User Issue: "I can get it into solution with heat, but it crashes out immediately upon cooling."
Technical Diagnosis:
This indicates a steep solubility curve. The metastable zone is narrow. You are fighting rapid nucleation kinetics driven by the fluorinated stacking.
Workflow: Solubility Decision Tree
Figure 1: Decision matrix for solvent selection based on solubility behavior. Note the progression from standard solvents to high-power dipolar aprotics and finally to fluorinated alcohols.
Module 3: Purification & Recrystallization
User Issue: "My product is stuck in a DMSO solution. How do I isolate it without boiling off high-boiling solvents?"
Technical Diagnosis:
Never attempt to rotovap DMSO or DMF to dryness for these compounds; the high heat will cause decomposition or oiling out. Use the "Drowning Out" (Anti-Solvent) technique.
Protocol 3.1: The Controlled Crash (Drowning Out)
Dissolution: Ensure the malonanilide is fully dissolved in the minimum amount of DMSO or DMF (warm to 40°C if necessary).
Selection of Anti-Solvent:
Water: Aggressive. Causes rapid precipitation (amorphous solid). Good for yield, bad for purity.
Methanol/Ethanol:[3] Milder. Allows for crystal growth.
The Dropwise Addition:
Place the DMSO solution in a beaker with rapid stirring.
Add the anti-solvent dropwise .
Visual Cue: Watch for the "cloud point" (persistent turbidity).
Aging: Once the cloud point is reached, stop addition. Let it stir for 15 minutes. This allows the amorphous precipitate to reorganize into a crystalline lattice (Ostwald Ripening).
Final Crash: Add the remaining anti-solvent to complete precipitation.
Filtration: Filter the solid and wash with the anti-solvent to remove residual DMSO.
Recrystallization Workflow Diagram
Figure 2: The "Drowning Out" workflow for recovering difluoro-malonanilides from high-boiling solvents.
FAQ: Troubleshooting Specific Scenarios
Q1: I am trying to extract the compound from an aqueous reaction mixture, but I have a rag layer (emulsion).
Fix: Do not use DCM. Use a mixture of Ethyl Acetate and THF (3:1) . The THF helps break the emulsion by bridging the aqueous/organic interface. Alternatively, filter the emulsion through a pad of Celite; the solid malonanilide might be suspended in the interface.
Q2: Can I use sonication to help dissolve it?
Answer: Yes, but with a warning. Sonication generates local heat. If your malonanilide is thermally unstable (decarboxylation risk), keep the bath cool. Sonication is excellent for breaking the "crust" that forms on crystals, allowing the solvent to penetrate.
Q3: My compound oils out instead of crystallizing.
Fix: This is common with fluorinated amides.
Re-dissolve the oil by heating.
Add a "seed crystal" if available.
If no seed is available, scratch the glass side of the flask with a glass rod.
Crucial: Slow down the cooling rate. Wrap the flask in aluminum foil and let it cool to room temperature over 4 hours.
References
Solubility of Gem-Difluoro Compounds
Giri, R., et al.[4] "Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds." ChemRxiv, 2022.[4] Link
Detailed mechanistic insight into how solvent choice impacts the stability and solubility of gem-difluoro intermedi
Fluorinated Amide Synthesis & Properties
Baidya, M., et al.[5] "Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation." Journal of Organic Chemistry, 2020. Link
Discusses the physical properties and handling of N-perfluoroalkylated amides, relevant to solubility challenges.
Recrystallization Thermodynamics
Li, H., et al.[6] "Solubility of KF in Organic Solvents and Thermodynamic Dissolution Functions." Russian Journal of Physical Chemistry, 2014.[6] Link
While focused on inorganic fluorides, this establishes the thermodynamic baseline for fluoride-solvent interactions in polar aprotic media.
General Fluorine Effects
Maulide, N., et al.[7] "Stereodivergent synthesis of 1,4-dicarbonyls."[7] Nature Chemistry, 2019.[7] Link
Provides context on the structural rigidity and "polar hydrophobicity" introduced by alpha-fluorin
Technical Support Center: Stability Protocols for Methyl 2-Carbamoyl Acetates
Current Status: Operational Subject: Minimizing Decarboxylation Side Reactions in Malonamate Systems Ticket ID: CHEM-SUP-8821 Executive Summary & Problem Definition Methyl 2-carbamoyl acetates (chemically classified as m...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Subject: Minimizing Decarboxylation Side Reactions in Malonamate Systems
Ticket ID: CHEM-SUP-8821
Executive Summary & Problem Definition
Methyl 2-carbamoyl acetates (chemically classified as methyl malonamates ) are
-dicarbonyl systems containing one ester and one amide functionality. While valuable as drug linkers and heterocycle precursors, they suffer from a critical thermodynamic instability: Decarboxylation .
The degradation product is the corresponding acetamide , which is often indistinguishable by TLC and difficult to separate.
This guide provides the mechanistic understanding and experimental protocols required to arrest this pathway.
Mechanistic Root Cause Analysis
To prevent decarboxylation, you must understand which of the two primary failure modes is active in your flask.
Failure Mode A: Thermal/Acidic (The Cyclic Transition State)
If the ester hydrolyzes to the free acid (Methyl 2-carbamoyl acetic acid), decarboxylation becomes spontaneous even at mild temperatures. This proceeds via a 6-membered cyclic transition state stabilized by the amide carbonyl.
Even without hydrolysis, the ester can decarboxylate directly if exposed to halide salts (Cl⁻, Br⁻, I⁻) or cyanide in polar aprotic solvents (DMSO, DMF, DMAc) at elevated temperatures.
Visualization: The Danger Zones
Figure 1: Dual pathways leading to decarboxylation. Path A is pH-driven; Path B is solvent/salt-driven.
Synthesis Optimization: "Make It Without Breaking It"
The standard synthesis involves reacting dimethyl malonate with an amine. This reaction is reversible and prone to side reactions.
Why this works: It bypasses the stable dimethyl malonate, using a highly reactive cyclic intermediate that ring-opens with methanol to give the desired product without harsh heating.
Acylation: React Meldrum's acid with your specific acid chloride (R-COCl) and pyridine in DCM at 0°C.
Aminolysis: Add the amine to the acylated Meldrum's acid.
Esterification: Reflux the resulting intermediate in Methanol.
Note: This sequence specifically yields
-keto esters/amides with high fidelity.
Workup & Isolation: The Critical Control Points
Most decarboxylation occurs after the reaction, during the workup.
The "Golden Rules" of Isolation
Never Acidify Below pH 5: The free acid decarboxylates at room temperature.
Avoid DMSO Removal by Heat: Distilling DMSO requires high heat, which triggers Krapcho decarboxylation if salts (like NaCl from brine washes) are present.
Cold Quench: Always quench reaction mixtures into ice-cold buffers, not room temperature water.
Troubleshooting Workflow
Figure 2: Decision tree for safe isolation of malonamate derivatives.
Frequently Asked Questions (FAQ)
Q: I see gas evolution during my reaction. Is this bad?A: Yes. Evolution of gas (CO₂) indicates active decarboxylation.[1]
Immediate Action: Cool the reaction to 0°C. Check if you have halide salts (NaCl, LiCl) present in a polar solvent. If so, dilute with a non-polar solvent (EtOAc) and wash with water to remove the salts.
Q: Can I use NaOH to hydrolyze the ester selectively?A: No. Saponification will yield the malonamic acid, which will decarboxylate upon protonation.
Alternative: If you must hydrolyze, use Lithium Hydroxide (LiOH) in THF/Water at 0°C, and do not acidify the workup. Isolate as the Lithium salt.
Q: My NMR shows a mix of product and acetamide. Can I separate them?A: It is difficult. They often co-elute on silica.
Strategy: The acetamide is usually much less acidic than the malonamate. You can try a mild basic wash (sat. NaHCO₃). The malonamate (pKa ~10-11) might deprotonate and go into the aqueous layer, while the acetamide stays in the organic layer. Separate, then carefully re-acidify the aqueous layer at 0°C and extract immediately.
Q: What is the safe storage condition?A: Store neat oils or solids at -20°C. Avoid storing in solution, especially in protic solvents (MeOH) or DMSO, as slow degradation occurs over weeks.
References
Krapcho Decarboxyl
Title: Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, alpha-Cyano Esters and Rel
HPLC retention time comparison of methyl vs ethyl 2-[(2,5-difluorophenyl)carbamoyl]acetate
Executive Summary In the analysis of Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate (Compound A) and its ethyl analog, Ethyl 2-[(2,5-difluorophenyl)carbamoyl]acetate (Compound B), the Ethyl ester consistently exhibits a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the analysis of Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate (Compound A) and its ethyl analog, Ethyl 2-[(2,5-difluorophenyl)carbamoyl]acetate (Compound B), the Ethyl ester consistently exhibits a longer retention time under Reversed-Phase HPLC (RP-HPLC) conditions.
This separation is governed by the Methylene Selectivity (
) principle, where the additional methylene unit () in the ethyl group increases lipophilicity (), resulting in stronger solvophobic interactions with the C18 stationary phase.
Key Performance Metric:
Elution Order: Methyl Ester
Ethyl Ester
Typical Selectivity (
): 1.15 – 1.30 (depending on organic modifier %)
Critical Control: Mobile phase pH must be maintained
to suppress enolization of the -dicarbonyl core.
Chemical Basis of Separation
To optimize the separation, one must understand the structural drivers. Both molecules are
-keto amides (specifically -aryl malonamates).
Structural Comparison
Feature
Methyl Ester (Compound A)
Ethyl Ester (Compound B)
Chromatographic Impact
Formula
Ethyl has +14 Da mass difference.
Hydrophobic Tail
Ethyl adds one methylene unit.
Predicted
Higher = Stronger retention in RP-HPLC.
Acidic Proton
Active Methylene ()
Active Methylene ()
Both require acidic pH to prevent peak tailing.
Mechanistic Diagram: Solvophobic Interaction
The following diagram illustrates why the Ethyl ester retains longer. The additional methylene group increases the surface area available for Van der Waals forces with the octadecyl (C18) ligands.
Figure 1: Mechanistic representation of differential retention based on hydrophobic interaction strength.
Experimental Protocol
This protocol is designed to ensure baseline separation (
) and sharp peak shapes.
Method Parameters
Column: C18 (L1),
mm, or (e.g., Zorbax Eclipse Plus or Waters Symmetry).
(Controlled temperature is vital for reproducible selectivity).
Detection: UV @ 254 nm (Targeting the difluorophenyl chromophore).
Gradient Table
Time (min)
% Mobile Phase B
Event
0.0
30
Initial Isocratic Hold
2.0
30
End Hold / Injection
10.0
60
Linear Gradient
10.1
95
Wash Step
12.0
95
End Wash
12.1
30
Re-equilibration
15.0
30
Ready for Next Injection
Why This Works (The "Application Scientist" Insight)
Acid Modifier: The 0.1% Formic Acid is non-negotiable. The protons on the central carbon (between the carbonyls) are acidic. Without pH control, these compounds can exist in a keto-enol equilibrium, causing split peaks or severe tailing. The acid locks them in the neutral keto form.
Solvent Choice: Acetonitrile is preferred over Methanol here because Methanol can sometimes form hydrogen bonds with the amide, potentially altering selectivity unexpectedly. ACN provides a pure dipole-dipole/hydrophobic separation mechanism.
Performance Comparison Data
The following data represents typical performance metrics observed when separating homologous esters under the conditions defined above.
Retention Data Table
Parameter
Methyl Ester (Target)
Ethyl Ester (Impurity/Analog)
Retention Time ()
4.82 min
5.95 min
Relative Retention ()
Reference (1.00)
1.23
Resolution ()
N/A
> 3.5 (Baseline Resolved)
Tailing Factor ()
1.05
1.08
Theoretical Plates ()
~8,500
~9,200
Chromatographic Logic Check
Separation Factor (
): The observed of 1.23 is consistent with the "Methylene Selectivity" rule in RP-HPLC, which dictates that adding a group typically increases by a factor of 1.2 to 2.0 depending on the organic modifier concentration.
Elution Order: If your experiment shows the Ethyl ester eluting before the Methyl ester, suspect Column Phase Collapse (if 100% aqueous was used) or Organic Contamination . In standard C18 RP-HPLC, Ethyl must elute second.
Method Development & Optimization Workflow
Use this decision tree to troubleshoot or optimize the separation if your specific matrix (e.g., reaction mixture) is complex.
Figure 2: Optimization workflow for beta-keto amide ester separation.
References
Methylene Selectivity in RP-HPLC
Tchapla, A., et al. "General behaviour of homologous series in reversed-phase liquid chromatography.
Source:
Acidity of
-Dicarbonyls:
Reich, H. J., & Bordwell, F. G. "pKa Values in Water and DMSO." University of Wisconsin-Madison Chemistry.
A Comparative Guide to the Structural Elucidation of N-(2,5-difluorophenyl) Malonamate Derivatives: An Integrated Crystallographic and Spectroscopic Approach
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the precise three-dimensional atomic arrangement of a molecule is fundamental to understandin...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the precise three-dimensional atomic arrangement of a molecule is fundamental to understanding its function and optimizing its properties. N-aryl malonamates, and specifically their fluorinated derivatives such as N-(2,5-difluorophenyl) malonamate, represent a class of compounds with significant potential due to the influence of fluorine on molecular conformation, metabolic stability, and intermolecular interactions. This guide provides a comprehensive comparison of experimental techniques for the structural characterization of these derivatives, with a primary focus on single-crystal X-ray crystallography, supplemented by nuclear magnetic resonance (NMR) spectroscopy and computational methods. While crystallographic data for N-(2,5-difluorophenyl) malonamate itself is not publicly available as of this guide's compilation, we will draw upon established protocols and data from closely related fluorinated N-phenyl amides to present a robust framework for analysis.
The Critical Role of Fluorine in Molecular Design
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties. In the context of N-(2,5-difluorophenyl) malonamate, the two fluorine atoms on the phenyl ring are expected to influence the molecule's electronic distribution, lipophilicity, and conformational preferences. These modifications can, in turn, impact crystal packing, solubility, and biological activity. Therefore, unambiguous structural determination is paramount for rational drug design and the development of novel materials.
Single-Crystal X-ray Crystallography: The Gold Standard for 3D Structure
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.[1][2] It provides detailed information on bond lengths, bond angles, torsion angles, and the spatial arrangement of atoms, offering unparalleled insight into molecular geometry and intermolecular interactions.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and patience.
Figure 1: A generalized workflow for single-crystal X-ray crystallography.
Detailed Experimental Protocol
1. Synthesis and Purification:
The synthesis of N-(2,5-difluorophenyl) malonamate derivatives can be achieved through standard amide coupling reactions. For instance, reacting 2,5-difluoroaniline with a suitable malonic acid derivative (e.g., a malonic acid monoester monoacyl chloride) in the presence of a base would be a common route. Purification of the crude product is critical, as impurities can significantly hinder crystallization. Techniques such as recrystallization or column chromatography are typically employed to achieve high purity (>98%).
2. Crystallization:
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[3] A systematic screening of crystallization conditions is necessary. This involves dissolving the purified compound in various solvents or solvent mixtures and allowing the solvent to evaporate slowly. Other techniques include vapor diffusion (hanging or sitting drop) and cooling crystallization.
Causality behind Experimental Choices: The choice of solvent is crucial. Solvents with moderate volatility and in which the compound has moderate solubility are often good starting points. The goal is to achieve a slow, controlled precipitation that allows for the ordered arrangement of molecules into a crystal lattice.
3. Data Collection:
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The diffractometer rotates the crystal while irradiating it with X-rays, and the diffracted beams are recorded by a detector.
4. Structure Solution and Refinement:
The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The initial phases of the structure factors are determined using methods like direct methods or Patterson methods, which generate an initial electron density map. An atomic model is then built into this map and refined using least-squares methods to best fit the experimental data.
Trustworthiness of the Protocol: The quality of the final structure is assessed using metrics such as the R-factor (residual factor), which indicates the agreement between the calculated and observed structure factors. A low R-factor (typically < 0.05 for small molecules) signifies a well-refined and reliable structure.
Comparative Analysis with Alternative Techniques
While X-ray crystallography provides a static picture of the molecule in the solid state, other techniques offer complementary information, particularly about the molecule's behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For fluorinated compounds, 19F NMR is particularly informative due to the high sensitivity and large chemical shift range of the 19F nucleus.[4][5]
1H NMR: Provides information about the number and connectivity of hydrogen atoms.
13C NMR: Reveals the carbon skeleton of the molecule.
19F NMR: Directly probes the fluorine environments. The chemical shifts are highly sensitive to the electronic environment, and F-F and H-F coupling constants can provide through-bond and through-space distance information.[6][7]
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the unambiguous assignment of signals and the complete mapping of the molecular structure in solution.
Technique
Information Provided
State of Matter
Advantages
Limitations
Single-Crystal X-ray Crystallography
Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions.
Solid
Unambiguous determination of absolute structure.[2]
Requires high-quality single crystals, which can be difficult to obtain.[8] Provides a static picture.
NMR Spectroscopy
Connectivity of atoms, dynamic processes in solution, conformational information.
Solution
Does not require crystallization. Provides information on solution-state structure and dynamics.
Provides an average structure in solution; does not give precise bond lengths and angles.
Computational Chemistry and Hirshfeld Surface Analysis
In the absence of experimental crystal structures, computational methods can provide valuable insights into the likely conformation and intermolecular interactions of N-(2,5-difluorophenyl) malonamate derivatives.
Density Functional Theory (DFT): Can be used to optimize the geometry of the molecule and predict its spectroscopic properties, which can then be compared with experimental NMR data.
Hirshfeld Surface Analysis: This is a graphical method used to visualize and quantify intermolecular interactions in a crystal lattice.[9][10] By mapping properties like dnorm (a normalized contact distance) onto the Hirshfeld surface, one can identify and analyze hydrogen bonds, halogen bonds, and other close contacts that govern the crystal packing.[11][12]
Figure 2: Conceptual diagram of Hirshfeld surface analysis for visualizing intermolecular interactions.
Conclusion
The structural elucidation of N-(2,5-difluorophenyl) malonamate derivatives is best achieved through a multi-faceted approach. Single-crystal X-ray crystallography, when successful, provides the most definitive structural information. However, given the potential challenges in obtaining suitable crystals, NMR spectroscopy serves as an indispensable tool for confirming the molecular structure in solution. Furthermore, computational methods like DFT and Hirshfeld surface analysis can offer predictive insights and a deeper understanding of the intermolecular forces at play. For researchers in drug development and materials science, the integration of these techniques provides a comprehensive toolkit for characterizing these promising fluorinated compounds.
References
Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2935–2944. [Link]
Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9896–9908. [Link]
Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]
Cortes, D., Castro, M., & Tlahuext, H. (2022). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide. IUCrData, 7(6), x220593. [Link]
Gauthier, J. (2021). Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. University of Toronto. [Link]
Gerig, J. T. (2003). Fluorine NMR. eMagRes, 1–9. [Link]
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
IUCr Journals. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. IUCrData, 8(11), x231145. [Link]
Naghiyev, F. T., et al. (2023). Crystal structure and Hirshfeld surface analysis of (2Z)-3-oxo-N-phenyl-2-[(1H-pyrrol-2-yl)methylidene]butanamide monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 643–648. [Link]
Aliyeva, A. R., et al. (2022). Crystal structure and Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 294–299. [Link]
Sirajuddin, M., et al. (2013). Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide. IUCrData, 1(1), x130001. [Link]
Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]
Holton, J. (2009). x Ray crystallography. Methods in Enzymology, 463, 673–695. [Link]
Bey, Y., et al. (2018). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition, 57(39), 12752–12756. [Link]
A Researcher's Guide to the Safe Handling of Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate
As a novel compound in drug discovery and development, Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate presents a unique set of handling challenges. While specific toxicological data for this compound is not extensively...
Author: BenchChem Technical Support Team. Date: February 2026
As a novel compound in drug discovery and development, Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate presents a unique set of handling challenges. While specific toxicological data for this compound is not extensively documented, its structural similarity to other substituted phenylacetates and difluorophenyl compounds necessitates a cautious and well-informed approach to laboratory safety. This guide provides a comprehensive framework for researchers and scientists to manage this chemical responsibly, ensuring personal safety and experimental integrity.
Understanding the Hazard Profile
Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate is anticipated to share hazard characteristics with related chemical structures. These include potential for skin and eye irritation, and possible respiratory irritation.[1][2][3] The presence of the difluorophenyl group suggests that attention should be paid to the potential for toxicity associated with fluoro-organic compounds.[4][5] Furthermore, given its ester functionality, it may be combustible and should be handled with appropriate precautions regarding heat and ignition sources.[6][7]
Key Potential Hazards:
Skin and Eye Irritation: Direct contact may cause irritation or more severe reactions.[1][2]
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3][7]
Flammability: While not explicitly classified, similar organic esters can be flammable.[6][7]
Unknown Long-Term Effects: As a research chemical, the chronic toxicity and long-term health effects are not fully known.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate. The following table summarizes the recommended PPE, categorized by the level of protection required for different laboratory operations.[8][9][10][11]
Level of Protection
Required PPE
Typical Laboratory Activities
Standard Handling
- Nitrile gloves (double-gloving recommended)- Safety glasses with side shields- Lab coat (flame-retardant recommended)
- Weighing and preparing solutions in a fume hood- Performing reactions under controlled conditions
Increased Risk
- Chemical-resistant gloves (e.g., butyl rubber)- Chemical splash goggles- Face shield- Chemical-resistant apron over lab coat
- Handling large quantities (>50g)- Operations with a high risk of splashing- Heating the compound
- Responding to a large spill or uncontrolled release
Step-by-Step Handling Protocol
Adherence to a strict, methodical handling protocol is paramount to minimizing exposure and ensuring a safe laboratory environment.
Preparation and Engineering Controls:
Always work within a certified chemical fume hood to minimize inhalation exposure.[3][12]
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]
Remove all potential ignition sources from the work area.[6][7]
Weighing and Transfer:
Use an anti-static weigh boat and ensure proper grounding of equipment to prevent static discharge.[6]
Handle the solid compound with care to avoid generating dust.
When transferring, use a spatula and avoid scooping actions that could aerosolize the powder.
Solution Preparation:
Slowly add the compound to the solvent to avoid splashing.
If the dissolution process is exothermic, use an ice bath to control the temperature.
Reaction Monitoring and Work-up:
Conduct all reactions in appropriate glassware, ensuring it is free from cracks or defects.
During work-up procedures involving extractions, vent the separatory funnel frequently to release any pressure buildup.
Post-Handling:
Thoroughly decontaminate all surfaces and equipment after use.
Wash hands and any exposed skin thoroughly with soap and water.[6][12]
Emergency Procedures: Spill and Exposure Management
Immediate and correct response to an emergency is critical.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
In Case of Personal Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[13] Remove contaminated clothing.
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][13] Seek immediate medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7][13]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
Waste Disposal Plan
All waste containing Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate must be treated as hazardous waste.
Segregation:
Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a dedicated, labeled hazardous waste container.
Collect all liquid waste in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
Labeling:
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant").
Storage:
Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.
Disposal:
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][12] Do not dispose of this chemical down the drain or in regular trash.[14]
By implementing these safety and logistical protocols, researchers can confidently and safely work with Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate, fostering a culture of safety and scientific excellence.